molecular formula C12H15NO2 B13346035 Methyl 2-(1-amino-2,3-dihydro-1H-inden-5-yl)acetate

Methyl 2-(1-amino-2,3-dihydro-1H-inden-5-yl)acetate

Cat. No.: B13346035
M. Wt: 205.25 g/mol
InChI Key: IOTDENDYVDWUME-UHFFFAOYSA-N
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Description

Methyl 2-(1-amino-2,3-dihydro-1H-inden-5-yl)acetate is an organic compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-amino-2,3-dihydro-1H-inden-5-yl)acetate typically involves the following steps:

    Formation of the Indene Ring: The indene ring can be synthesized through a series of cyclization reactions starting from suitable precursors such as phenylacetic acid derivatives.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-amino-2,3-dihydro-1H-inden-5-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted indene derivatives, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-(1-amino-2,3-dihydro-1H-inden-5-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(1-amino-2,3-dihydro-1H-inden-5-yl)acetate involves its interaction with specific molecular targets and pathways. The amino group and the indene ring structure allow the compound to bind to various biological receptors, potentially inhibiting or activating specific pathways. This interaction can lead to the modulation of cellular processes, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-Inden-1-one, 2,3-dihydro-: This compound shares the indene ring structure but lacks the amino and ester functional groups.

    1H-Inden-1-ol, 2,3-dihydro-: Similar to the target compound but contains a hydroxyl group instead of an amino group.

    Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)-: Contains a ketone functional group instead of an ester.

Uniqueness

Methyl 2-(1-amino-2,3-dihydro-1H-inden-5-yl)acetate is unique due to the presence of both the amino and ester functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl 2-(1-amino-2,3-dihydro-1H-inden-5-yl)acetate

InChI

InChI=1S/C12H15NO2/c1-15-12(14)7-8-2-4-10-9(6-8)3-5-11(10)13/h2,4,6,11H,3,5,7,13H2,1H3

InChI Key

IOTDENDYVDWUME-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)C(CC2)N

Origin of Product

United States

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